molecular formula C11H12N4 B1471847 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 1367752-46-2

1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Cat. No. B1471847
M. Wt: 200.24 g/mol
InChI Key: KQZSKEJJSKQQCO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Molecular Structure Analysis

The molecular formula of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is C11H12N4. Its molecular weight is 200.24 g/mol.


Chemical Reactions Analysis

The chemical reactions involving 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile include the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .

Scientific Research Applications

Novel Synthesis Approaches Researchers have developed innovative methods to synthesize derivatives of 1H-imidazo[1,2-b]pyrazole-7-carbonitriles, demonstrating the compound's versatility and potential in scientific research. A notable example includes the synthesis of new 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitriles via cyclocondensation, showcasing efficient procedures and the compound's role in creating structurally diverse molecules with potential biological activities (Khalafy, Marjani, & Salami, 2014).

Diverse Chemical Reactions The compound has been central to various chemical reactions, indicating its broad applicability in synthetic chemistry. For instance, it serves as a precursor in the facile synthesis of imidazo[1,2-b]pyrazoles through multicomponent assembly reactions, highlighting its utility in generating complex heterocyclic systems with potential pharmacological properties (Demjén et al., 2014).

Biological Activity Exploration Exploratory studies into the compound's derivatives have unveiled a range of biological activities, from antimicrobial to anti-inflammatory properties, suggesting the potential for further drug development. Research into new pyrazole and pyrazolopyrimidine derivatives, for example, has led to significant antibacterial activities, underscoring the compound's relevance in addressing microbial resistance (Rahmouni et al., 2014).

Catalytic Applications The versatility of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile extends to catalytic applications, with novel catalysts being developed for the synthesis of related compounds, enhancing reaction efficiencies and yields. This is exemplified by the use of specific copper catalysts for the preparation of pyrazole-carbonitriles, showcasing innovative approaches to chemical synthesis (Khazaei et al., 2021).

properties

IUPAC Name

1-cyclopentylimidazo[1,2-b]pyrazole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c12-7-9-8-13-15-6-5-14(11(9)15)10-3-1-2-4-10/h5-6,8,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZSKEJJSKQQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CN3C2=C(C=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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